molecular formula C22H27N3O5S B296244 2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide

货号 B296244
分子量: 445.5 g/mol
InChI 键: JUDCBUXYMHSMDG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide, commonly known as EMA401, is a small molecule drug that has been developed for the treatment of neuropathic pain. This drug has shown promising results in preclinical and clinical studies, and it is currently being investigated for its potential therapeutic applications.

作用机制

EMA401 acts by selectively blocking the activity of the angiotensin II type 2 receptor (AT2R). This receptor is known to be involved in pain signaling pathways, and blocking its activity can reduce pain sensitivity. EMA401 has been shown to be highly selective for the AT2R, and it does not affect the activity of other angiotensin receptors.
Biochemical and Physiological Effects:
EMA401 has been shown to reduce pain sensitivity in animal models of neuropathic pain. This effect is thought to be due to the drug's ability to block the activity of the AT2R, which is involved in pain signaling pathways. EMA401 has also been shown to have anti-inflammatory effects, which may contribute to its pain-reducing effects.

实验室实验的优点和局限性

EMA401 has several advantages as a research tool. It is a small molecule drug that can be easily synthesized, and it has been extensively studied in preclinical and clinical studies. However, EMA401 has some limitations as a research tool. It is a drug that is being developed for therapeutic use, and its effects on pain may be difficult to separate from its potential side effects. Additionally, the drug's mechanism of action is not fully understood, which may limit its use in certain types of experiments.

未来方向

There are several potential future directions for research on EMA401. One area of interest is the drug's mechanism of action. Further studies are needed to fully understand how EMA401 blocks the activity of the AT2R and how this contributes to its pain-reducing effects. Another area of interest is the drug's potential use in other types of pain, such as chronic pain and inflammatory pain. Finally, there is interest in developing new drugs that target the AT2R, based on the success of EMA401 in preclinical and clinical studies.

合成方法

The synthesis of EMA401 involves several steps. It starts with the reaction of 4-ethyl(methylsulfonyl)aniline with 2-nitrobenzoyl chloride to form 2-[4-ethyl(methylsulfonyl)anilino]-N-(2-nitrophenyl)acetamide. This compound is then reduced to the corresponding amine using palladium on carbon as a catalyst. The amine is then coupled with 4-(4-morpholinyl)benzoyl chloride to form EMA401.

科学研究应用

EMA401 has been extensively studied for its potential therapeutic applications in neuropathic pain. In preclinical studies, this drug has been shown to reduce pain sensitivity in animal models of neuropathic pain. In clinical trials, EMA401 has been found to be safe and well-tolerated, and it has shown efficacy in reducing pain in patients with post-herpetic neuralgia and chemotherapy-induced peripheral neuropathy.

属性

分子式

C22H27N3O5S

分子量

445.5 g/mol

IUPAC 名称

2-(4-ethyl-N-methylsulfonylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide

InChI

InChI=1S/C22H27N3O5S/c1-3-17-8-10-18(11-9-17)25(31(2,28)29)16-21(26)23-20-7-5-4-6-19(20)22(27)24-12-14-30-15-13-24/h4-11H,3,12-16H2,1-2H3,(H,23,26)

InChI 键

JUDCBUXYMHSMDG-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C

规范 SMILES

CCC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。